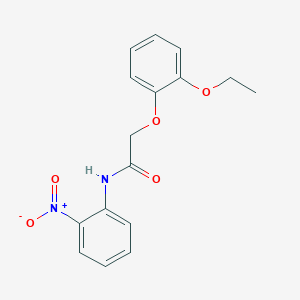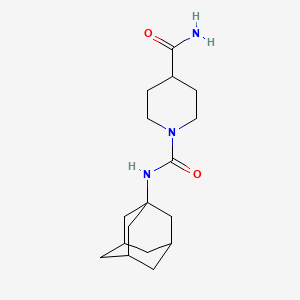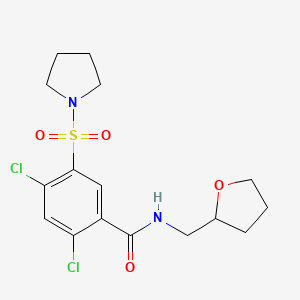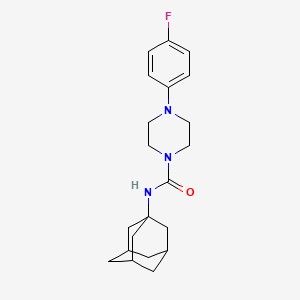![molecular formula C19H24N2O5 B4063340 2-({[4-(4-morpholinylcarbonyl)phenyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4063340.png)
2-({[4-(4-morpholinylcarbonyl)phenyl]amino}carbonyl)cyclohexanecarboxylic acid
Overview
Description
2-({[4-(4-morpholinylcarbonyl)phenyl]amino}carbonyl)cyclohexanecarboxylic acid, also known as MCC-555, is a chemical compound that has been extensively studied for its potential use in the treatment of various diseases. This compound belongs to the class of cyclohexanecarboxylic acid derivatives and has been found to exhibit a wide range of biological activities.
Scientific Research Applications
Synthesis and Chemical Properties
- Facile Synthesis of Derivatives : A study focused on the synthesis of tetrahydropyrimido quinoline derivatives utilizing cyclohexanone and related compounds, highlighting the chemical reactivity and potential for creating diverse derivatives (Elkholy & Morsy, 2006).
- Biodegradable Polyesteramides : Research into morpholine-2,5-dione derivatives, which are related to the subject compound, led to the creation of polyesteramides with protected pendant functional groups, demonstrating the compound's potential in materials science (Veld, Dijkstra & Feijen, 1992).
- Synthesis of Antiproliferative Molecules : A study synthesized a compound with significant inhibitory activity against cancer cell lines, using a process involving morpholino and cyclopropane derivatives (Lu et al., 2021).
Applications in Organic Chemistry
- Enamine Chemistry : Research into the reaction of acid chlorides with morpholine enamines, derived from compounds like cyclohexanone, showcases the compound's role in advanced organic synthesis (Ahmed & Hickmott, 1979).
- Catalytic Carbonylation Studies : The study of carbonylation reactions involving morpholine-2,3-diones shows the compound's relevance in catalysis and organic synthesis (Imada et al., 1996).
Biological and Medicinal Research
- Antimicrobial and Analgesic Activity : Research into derivatives like 4-aryl-2-N-morpholino-4-oxo-2-butenoic acids reveals the compound's potential in developing new antimicrobial and analgesic agents (Koz’minykh et al., 2004).
Material Science and Supramolecular Chemistry
- Supramolecular Architectures : A study explored the formation of supramolecular acid motifs and networks using cyclohexane-1,3cis,5cis-tricarboxylic acid, demonstrating the potential of these compounds in designing complex molecular structures (Shan, Bond & Jones, 2003).
properties
IUPAC Name |
2-[[4-(morpholine-4-carbonyl)phenyl]carbamoyl]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O5/c22-17(15-3-1-2-4-16(15)19(24)25)20-14-7-5-13(6-8-14)18(23)21-9-11-26-12-10-21/h5-8,15-16H,1-4,9-12H2,(H,20,22)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGHQPCFZJGPBEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)NC2=CC=C(C=C2)C(=O)N3CCOCC3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-amino-N-(4-nitrophenyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4063258.png)

![N~1~-(2-bromophenyl)-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4063266.png)


![2-amino-4-[2-(4-tert-butylphenyl)ethyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B4063274.png)

![2,5-dimethylphenyl 2-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)propanoate](/img/structure/B4063297.png)
![3-{[5-(benzylthio)-1,3,4-oxadiazol-2-yl]methyl}-1H-indole](/img/structure/B4063302.png)
![2-bromo-N-{2-[(2-oxo-2-phenylethyl)thio]-1,3-benzothiazol-6-yl}benzamide](/img/structure/B4063310.png)
![2-(4-methoxyphenyl)-N-{[4-methyl-5-({2-oxo-2-[(1-phenylethyl)amino]ethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}acetamide](/img/structure/B4063314.png)


![4-bromo-N-(2-{[4-nitro-2-(trifluoromethyl)phenyl]amino}ethyl)benzenesulfonamide](/img/structure/B4063346.png)